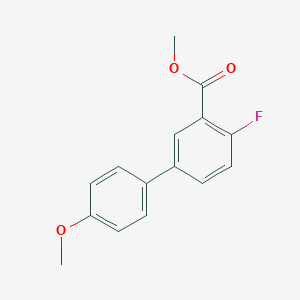
Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methoxyphenyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate can be synthesized through a multi-step process involving the following key steps:
Esterification: The starting material, 2-fluorobenzoic acid, is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-fluorobenzoate.
Substitution Reaction: The methyl 2-fluorobenzoate undergoes a nucleophilic aromatic substitution reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-fluoro-5-(4-methoxyphenyl)benzoic acid.
Reduction: 2-fluoro-5-(4-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-fluoro-5-(4-methoxyphenyl)benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Methyl 2-fluoro-5-formylbenzoate: Contains a formyl group instead of a methoxyphenyl group, affecting its chemical behavior and uses.
Uniqueness
Methyl 2-fluoro-5-(4-methoxyphenyl)benzoate is unique due to the presence of both a fluorine atom and a methoxyphenyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-fluoro-5-(4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)19-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOILRCHQYEKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962471.png)
![Methyl 2-fluoro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962477.png)


![Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate](/img/structure/B7962511.png)

![Methyl 3-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7962525.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]benzoate](/img/structure/B7962538.png)
![Methyl 4-[4-(benzyloxy)phenyl]-3-fluorobenzoate](/img/structure/B7962540.png)


![Methyl 2-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962553.png)

